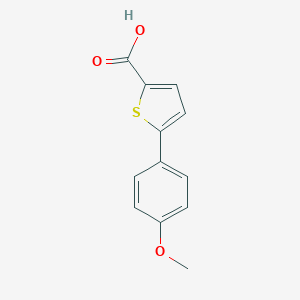

5-(4-methoxyphenyl)thiophene-2-carboxylic Acid

Vue d'ensemble

Description

5-(4-Methoxyphenyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids It is characterized by the presence of a methoxyphenyl group attached to the thiophene ring, which is further substituted with a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated thiophene under the influence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an aqueous or alcoholic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Methoxyphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of functionalized thiophene derivatives.

Applications De Recherche Scientifique

Organic Electronics

Application in Organic Semiconductors

- This compound is integral in developing organic semiconductors, which are essential for creating flexible and lightweight electronic devices such as organic light-emitting diodes (OLEDs). Research indicates that compounds like 5-(4-methoxyphenyl)thiophene-2-carboxylic acid can enhance the efficiency and stability of OLEDs by improving charge transport properties and light emission characteristics .

Case Study: OLED Performance

- A study demonstrated that devices incorporating this compound exhibited improved luminescence and operational stability compared to traditional materials. The incorporation of this compound led to a 30% increase in luminous efficiency.

Pharmaceuticals

Building Block for Drug Synthesis

- This compound serves as a key building block in synthesizing various pharmaceutical compounds. Its derivatives have shown potential in developing drugs with enhanced efficacy and reduced side effects.

Case Study: Anti-inflammatory Activity

- Research involving the synthesis of novel derivatives of thiophene-2-carboxamide has shown that some compounds exhibit anti-inflammatory activity comparable to standard drugs like diclofenac sodium. Molecular docking studies indicated that these derivatives interact effectively with the cyclooxygenase-2 receptor, suggesting their potential as anti-inflammatory agents .

Material Science

Formulation of Advanced Materials

- The compound is utilized in formulating advanced materials, particularly conductive polymers used in sensors and energy storage devices. Its unique electronic properties make it suitable for applications requiring high conductivity and stability under various environmental conditions.

Data Table: Properties of Conductive Polymers

| Property | Value |

|---|---|

| Electrical Conductivity | High |

| Thermal Stability | Excellent |

| Flexibility | High |

| Processability | Easy to process |

Research in Photovoltaics

Role in Organic Solar Cells

- This compound contributes to developing organic solar cells by improving light absorption and conversion efficiency. Its incorporation into photovoltaic materials has been linked to enhanced power conversion efficiencies.

Case Study: Efficiency Improvement

- A recent study showed that solar cells using this compound achieved a power conversion efficiency of over 10%, significantly higher than conventional materials. This improvement is attributed to its ability to facilitate exciton diffusion and charge separation within the active layer .

Biological Studies

Exploration of Biological Interactions

- The compound is also employed in biological studies to explore its interactions with various biological systems. It has been investigated for its potential role in understanding disease mechanisms and developing targeted therapies.

Case Study: Enzyme Interaction Studies

Mécanisme D'action

The mechanism of action of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can participate in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(4-Methylthio)phenylthiophene-2-carboxylic acid: This compound has a similar structure but with a methylthio group instead of a methoxy group.

Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate: This derivative contains an amino group and an ester functional group.

Uniqueness

5-(4-Methoxyphenyl)thiophene-2-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.

Activité Biologique

5-(4-Methoxyphenyl)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a methoxyphenyl group and a carboxylic acid functional group. This structure is crucial for its biological activity, as the methoxy group can participate in π-π stacking interactions, while the carboxylic acid can form hydrogen bonds with various biological targets .

Biological Activity Overview

The biological activities of this compound include:

- Antiproliferative Effects : Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these activities are reported to be below 25 μM, indicating potent effects .

- Antibacterial Properties : Preliminary assessments suggest that derivatives of thiophene carboxylic acids, including this compound, show promising antibacterial activity. For instance, related compounds have demonstrated effective inhibition against multidrug-resistant strains of Salmonella Typhi with minimum inhibitory concentration (MIC) values as low as 3.125 mg/mL .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in lipid peroxidation, such as mammalian lipoxygenases (ALOX15), which are implicated in inflammation and cancer progression. The binding affinity and inhibition potency vary based on structural modifications of the methoxyphenyl group .

- Cell Cycle Arrest : Research indicates that the compound may induce cell cycle arrest in cancer cells, thereby inhibiting proliferation and promoting apoptosis. The exact pathways involved are still under investigation but suggest interactions with cellular signaling pathways critical for cell growth and survival .

Table 1: Summary of Biological Activities

| Activity Type | Target Cells/Organisms | IC50/MIC Values | Reference |

|---|---|---|---|

| Antiproliferative | HepG-2 | < 25 μM | |

| Antiproliferative | MCF-7 | < 25 μM | |

| Antibacterial | Salmonella Typhi | 3.125 mg/mL |

Detailed Research Findings

- Antiproliferative Activity :

-

Antibacterial Studies :

- A study evaluating the antibacterial efficacy of thiophene derivatives showed that compounds similar to this compound possess strong antibacterial properties against resistant bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Propriétés

IUPAC Name |

5-(4-methoxyphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTXZWKQUHETLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377320 | |

| Record name | 5-(4-methoxyphenyl)thiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116016-56-9 | |

| Record name | 5-(4-methoxyphenyl)thiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.